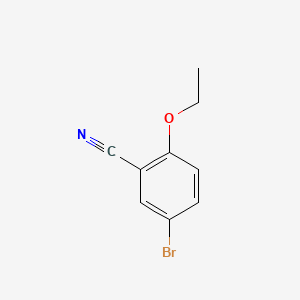
5-Bromo-2-ethoxybenzonitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromo-benzonitrile derivatives often involves multi-step procedures including bromination, cyanidation, and alkylation. For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved through a three-step procedure starting from salicylaldehyde, demonstrating the typical approach for synthesizing such molecules. The process noted for its mild reaction conditions, facile operation, and cost-effectiveness, is indicative of the strategies that might be applied to 5-Bromo-2-ethoxybenzonitrile (Meng Fan-hao, 2012).
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-ethoxybenzonitrile and related compounds has been extensively analyzed using quantum mechanical calculations and Density Functional Theory (DFT). Studies, such as those on 5-Bromo-2-methoxybenzonitrile, highlight the equilibrium geometric structure, predicting geometrical parameters like bond length, bond angle, and dihedral angle. This analysis extends to investigating the molecule's spectroscopic behavior and nonlinear optical (NLO) properties, which are critical for applications in frequency doubling and Second Harmonic Generation (SHG) (A. Kumar & R. Raman, 2017).
Chemical Reactions and Properties
Chemical reactions involving bromo-benzonitrile compounds can lead to a variety of products depending on the reaction conditions and the reactants involved. For example, the halodeboronation of aryl boronic acids using specific catalysts demonstrates the versatility of bromo-benzonitrile derivatives in synthesizing aryl bromides and chlorides under controlled conditions, showcasing the compound's reactivity and functional group compatibility (Ronald H. Szumigala et al., 2004).
Physical Properties Analysis
The physical properties of 5-Bromo-2-ethoxybenzonitrile, including its crystalline structure and thermal behavior, can be inferred from studies on similar compounds. For instance, investigations into the crystal structures of bromo-hydroxybenzonitriles reveal complex patterns of molecular interactions, such as hydrogen bonding and π-π stacking, which significantly influence the compound's physical state and stability. These studies provide insights into how bromo-benzonitrile derivatives organize in solid states and respond to thermal conditions (D. Britton, 2006).
Applications De Recherche Scientifique
-
Spectroscopic and Second Harmonic Generations Studies
- Field : Physics and Chemistry
- Application : The equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile has been studied through quantum mechanical calculations aided by Density Functional Theory (DFT). This molecule has applications in frequency doubling and Second Harmonic Generation (SHG) .
- Methods : Geometrical parameters (bond length, bond angle and dihedral angle) are predicted by using DFT levels employing HF/B3LYP methods with 6-311++G (2d,p) as basis set .
- Results : The FT-IR and FT-Raman spectra of the 5B2MOBN were recorded and analyzed by the same level of theory. Non Linear Optical (NLO) properties were calculated by the same method with different basis sets .
-
Synthesis of SGLT2 Inhibitors
- Field : Pharmaceutical Chemistry
- Application : 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Methods : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
5-Bromo-2-ethoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
5-bromo-2-ethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDIQJUDTUNEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361185 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxybenzonitrile | |
CAS RN |
279263-03-5 | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-ethoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1270615.png)



